molecular formula C10H22Cl2N2 B3085854 1-Cyclohexyl-3-pyrrolidinamine dihydrochloride CAS No. 1158346-03-2

1-Cyclohexyl-3-pyrrolidinamine dihydrochloride

Cat. No. B3085854
CAS RN: 1158346-03-2
M. Wt: 241.2 g/mol
InChI Key: KQVFFMHVMDEWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclohexyl-3-pyrrolidinamine dihydrochloride” is a chemical compound with the CAS Number: 46037-45-0 . It has a molecular weight of 168.28 and its IUPAC name is 1-cyclohexyl-3-pyrrolidinamine . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for “1-Cyclohexyl-3-pyrrolidinamine dihydrochloride” is 1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.28 . It is stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Pyrindines and Tetrahydroquinolines : A study by Yehia, Polborn, & Müller (2002) described a process for synthesizing dihydropyrindines and tetrahydroquinolines, utilizing a four-component process involving cyclic N-morpholino alkene, an important step in pharmaceutical chemistry.

  • Role in Crystal Packing : Research by Lai, Mohr, & Tiekink (2006) showed the significance of cyclohexane-1,4-diamines in crystal packing through C–H⋯N, C–H⋯π, and π⋯π interactions, essential in understanding molecular structures.

  • Molecular Geometry Studies : Vural, Kara, & İdil (2016) conducted a study on the molecular geometry and spectroscopic properties of a related compound, providing insights into its electronic properties and interaction with DNA, as noted in their research found here.

Chemical Reactions and Syntheses

  • Cycloadditions for Complex Compounds : Narayan et al. (2014) discussed the use of azomethine ylides for the synthesis of pyrrolidine scaffolds in complex compounds, highlighting the importance of 1,3-dipolar cycloadditions, as detailed in their study here.

  • Facilitating Synthesis of Heterocyclic Compounds : Fan et al. (2007) demonstrated the use of cyclohexyl isocyanide with aldehydes and 1,3-dicarbonyl compounds to synthesize 5-hydroxy-2H-pyrrol-2-one derivatives, a process crucial in medicinal chemistry, detailed in their paper here.

  • Synthesis of Spiro Pyrrolidines : Research by Raj et al. (2003) on the synthesis of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, showcased their potential antimicrobial and antifungal activity, an important aspect in drug development, as shown in their study here.

Industrial and Biological Applications

  • Use in Pyrolysis Studies : Wang et al. (2012) explored the pyrolysis of cyclohexane, identifying various species and building a kinetic model, relevant in understanding chemical processes in industrial applications, as detailed in their research here.

  • Antimicrobial and Antifungal Activities : The study by Rusnac et al. (2020) on the condensation reaction between acetylpyridine and formylpyridine resulted in compounds with antimicrobial properties, indicating potential medical applications, as detailed in their paper here.

properties

IUPAC Name

1-cyclohexylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFFMHVMDEWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 5
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 6
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.